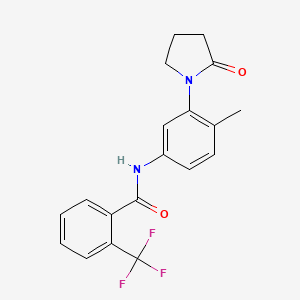

![molecular formula C23H19N3O6S2 B2963117 (Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-22-0](/img/structure/B2963117.png)

(Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

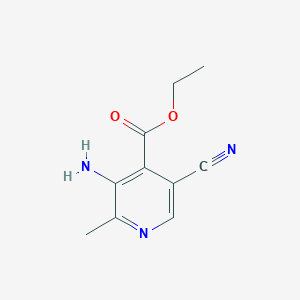

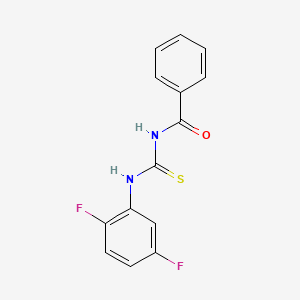

The compound is a complex organic molecule that contains several functional groups, including a phenoxybenzoyl group, a sulfamoyl group, and a benzo[d]thiazol group . These groups are common in many pharmaceuticals and synthetic organic compounds.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzo[d]thiazol group, for example, is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of a sulfamoyl group could make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique

Antihypertensive α-Blocking Agents Research on thiazole derivatives, such as those involving the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, demonstrates their potential as antihypertensive α-blocking agents. These compounds exhibit good antihypertensive activity and low toxicity, indicating their applicability in developing new therapeutic agents for hypertension management (Abdel-Wahab et al., 2008).

Antimicrobial Activities Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized, showing good antimicrobial activity against various bacterial strains. This suggests the potential use of thiazole derivatives in combating infections and developing new antimicrobial agents (Mishra et al., 2019).

Aldose Reductase Inhibitors A series of iminothiazolidin-4-one acetate derivatives have been evaluated as aldose reductase inhibitors, with certain derivatives showing high inhibitory potency. These findings support the development of novel drugs for treating diabetic complications, highlighting the relevance of thiazole derivatives in pharmacology (Ali et al., 2012).

Catalysis and Organic Synthesis N-Heterocyclic carbenes, including imidazol-2-ylidenes derived from thiazole compounds, have been identified as efficient catalysts in transesterification and acylation reactions. These findings underscore the utility of thiazole derivatives in facilitating organic synthesis and chemical transformations (Grasa et al., 2002).

Sensing and Detection Applications Studies on the selective fluorescence sensing of Zn2+ ions by derivatives of thiazole compounds reveal their potential in developing sensitive and selective chemosensors for metal ions. These sensors could have applications in environmental monitoring, medical diagnostics, and research (Dey et al., 2016).

Propriétés

IUPAC Name |

methyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6S2/c1-31-21(27)14-26-19-12-11-18(34(24,29)30)13-20(19)33-23(26)25-22(28)15-7-9-17(10-8-15)32-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H2,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDQMUDRDHDWSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2963034.png)

![2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2963038.png)

![N-(3-acetylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2963039.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2963041.png)

![1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2963056.png)